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Cat. No.: B15194677 Get Quote

A detailed examination of the binding affinities and interaction patterns of pyridazine derivatives

with various biological targets, providing insights for rational drug design.

This guide offers a comparative overview of molecular docking studies performed on a series of

pyridazine-containing ligands. The objective is to furnish researchers, scientists, and drug

development professionals with a comprehensive analysis of the binding energies, inhibitory

constants, and interaction mechanisms of these compounds against different protein targets.

The data presented herein is collated from multiple studies to facilitate a comparative

assessment of their therapeutic potential.

Quantitative Docking Data Summary
The following table summarizes the key quantitative data from various docking studies on

pyridazine derivatives, highlighting their binding affinities and inhibitory potential against a

range of biological targets.
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Target Protein
Ligand/Compo
und

Docking Score
(kcal/mol)

Binding Free
Energy
(ΔGbind)
(kcal/mol)

Inhibition
Constant (Ki)
(µM)

Mcl-1 Compound 8f - -55.51 0.31

Compound 8j - - 0.32

Compound 8k - -57.09 0.35

Compound 8l - -58.96 0.34

Sunitinib

(Reference)
- - 0.36

COX-1 Compound PY4 -6.081 - -

COX-2 Compound PY5 -8.602 - -

Aldose

Reductase

Tolrestat

(Reference)
-14.13 - -

Carbonic

Anhydrase II
Compound 4a - - 12.1 (IC50)

Compound 4b - - 19.1 (IC50)

Compound 4c - - 13.8 (IC50)

Compound 4h - - 20.7 (IC50)

Experimental Protocols
The methodologies employed in the cited docking studies form the basis of the presented data.

While specific parameters may vary between studies, a general workflow is consistently

followed.

Molecular Docking Workflow
A generalized protocol for the molecular docking of pyridazine-containing ligands is outlined

below. This process is fundamental to predicting the binding orientation and affinity of a ligand
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to its protein target.

Preparation Stage

Docking Stage

Analysis Stage

Protein Preparation
- Retrieve PDB structure

- Remove water & ligands
- Add hydrogens

- Energy minimization

Grid Generation
- Define binding site around native ligand or active site residues

Ligand Preparation
- 2D to 3D conversion

- Generate tautomers/ionizations
- Energy minimization

Molecular Docking
- Flexible ligand docking into rigid/flexible receptor

- Use of scoring functions (e.g., Glide, GOLD)

Pose Analysis
- Cluster poses

- Visual inspection of interactions (H-bonds, hydrophobic, etc.)

Scoring & Ranking
- Rank ligands based on docking scores and binding energies

Click to download full resolution via product page

Caption: A generalized workflow for molecular docking studies.
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Detailed Methodologies
1. Mcl-1 Docking Protocol:

Receptor Preparation: The crystal structure of Myeloid Cell Leukemia-1 (Mcl-1) was obtained

from the Protein Data Bank (PDB ID: 3WIX). The protein was prepared using the Protein

Preparation Wizard in the Schrödinger Suite, which involved assigning bond orders, adding

hydrogens, creating disulfide bonds, and minimizing the structure.[1]

Ligand Preparation: The 1,2,4-triazolo[4,3-b]pyridazine derivatives were prepared using the

LigPrep module of the Schrödinger Suite to generate low-energy 3D conformations.[2]

Docking Simulation: Molecular docking was performed using the Glide module in Extra

Precision (XP) mode. The receptor grid was generated around the active site of Mcl-1.[1][3]

Binding Free Energy Calculation: The binding free energies (ΔGbind) were calculated using

the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.[1]

2. Penicillin-Binding Protein (PBP2a) Docking Protocol:

Software: In silico binding affinity was determined using GOLD scoring fitness.[4]

Interaction Analysis: The study focused on identifying hydrogen bonding interactions

between the imidazo[1,2-b]pyridazine heterocyclics and key amino acid residues in the

PBP2a active site, such as SER 112, PRO 113, THR 115, TYR 116, and GLY 121.[4]

3. Carbonic Anhydrase II (CA-II) Docking Protocol:

Objective: To understand the binding mode of 3-phenyl-β-alanine 1,3,4-oxadiazole hybrids.

[5][6]

Key Interactions: The docking results indicated that the compounds fit into the entrance of

the CA-II active site and form hydrogen bonds with Thr199, Thr200, and Gln92.[5][6]

Signaling Pathway and Target Interaction
The therapeutic potential of pyridazine-containing ligands is often attributed to their ability to

modulate specific signaling pathways implicated in disease. For instance, derivatives targeting
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Mcl-1 interfere with the intrinsic apoptotic pathway, which is crucial for cancer cell survival.

Intrinsic Apoptosis Pathway

Pro-Apoptotic Proteins
(e.g., Bak, Bax)

Cytochrome c Release

Promotes

Mcl-1 (Anti-Apoptotic)

Inhibits

Caspase Activation

Apoptosis

Pyridazine Ligand

Inhibition

Click to download full resolution via product page

Caption: Inhibition of Mcl-1 by pyridazine ligands promotes apoptosis.

Conclusion
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The comparative analysis of docking studies on pyridazine-containing ligands reveals their

significant potential as inhibitors of various therapeutic targets. The data indicates that

modifications to the pyridazine scaffold can lead to potent and selective inhibitors. The

methodologies and findings presented in this guide offer a valuable resource for the rational

design and development of novel pyridazine-based therapeutic agents. Further in vitro and in

vivo studies are warranted to validate these in silico findings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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